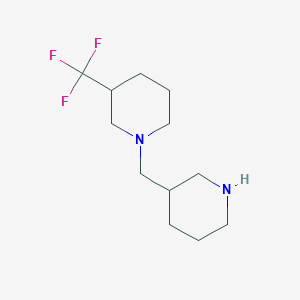
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automation: Automated systems are used to monitor and control the reaction parameters to ensure consistent product quality.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
化学反应分析
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry
Intermediate in Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology
Biological Probes: It is used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Drug Development: The compound is explored for its potential as a lead compound in drug development.
Medicine
Pharmaceuticals: It is used in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomarkers.
Industry
Material Science: It is used in the development of new materials with unique properties.
Agrochemicals: The compound is explored for its potential use in agrochemicals to enhance crop protection.
作用机制
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(Piperidin-4-ylmethyl)-3-(trifluoromethyl)piperidine: Similar structure but with the piperidinyl group at a different position.
1-(Piperidin-3-ylmethyl)-3-(difluoromethyl)piperidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(Piperidin-3-ylmethyl)-3-(methyl)piperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development.
属性
分子式 |
C12H21F3N2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
1-(piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H21F3N2/c13-12(14,15)11-4-2-6-17(9-11)8-10-3-1-5-16-7-10/h10-11,16H,1-9H2 |
InChI 键 |
ANPCMTUWTQNWNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CN2CCCC(C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















